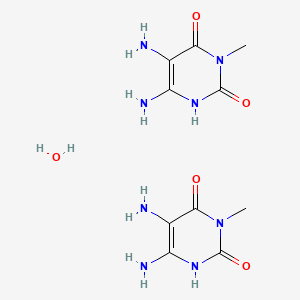
5,6-Diamino-3-methyluracil, Hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-3-methyluracil, Hemihydrate is a derivative of uracil, a nucleobase found in RNA. This compound is characterized by the presence of two amino groups at the 5th and 6th positions and a methyl group at the 3rd position of the uracil ring, along with a hemihydrate form, meaning it contains half a molecule of water per molecule of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-3-methyluracil, Hemihydrate typically involves the following steps:
Starting Material: The synthesis begins with uracil or its derivatives.
Hydration: The hemihydrate form is obtained by controlling the hydration process, often involving crystallization from aqueous solutions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Diamino-3-methyluracil, Hemihydrate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms in the uracil ring can be substituted with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms with different functional groups.
Substitution: Substituted uracil derivatives with various atoms or groups.
Scientific Research Applications
5,6-Diamino-3-methyluracil, Hemihydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool in molecular biology research, particularly in the study of nucleic acids and their interactions.
Industry: It is used in the production of various biochemicals and reagents.
Mechanism of Action
The mechanism by which 5,6-Diamino-3-methyluracil, Hemihydrate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Uracil
Thymine
Cytosine
5,6-Diaminouracil
3-Methyluracil
This comprehensive overview provides a detailed understanding of 5,6-Diamino-3-methyluracil, Hemihydrate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H18N8O5 |
|---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
5,6-diamino-3-methyl-1H-pyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/2C5H8N4O2.H2O/c2*1-9-4(10)2(6)3(7)8-5(9)11;/h2*6-7H2,1H3,(H,8,11);1H2 |
InChI Key |
ZZWNAYJSKSPISX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N.CN1C(=O)C(=C(NC1=O)N)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




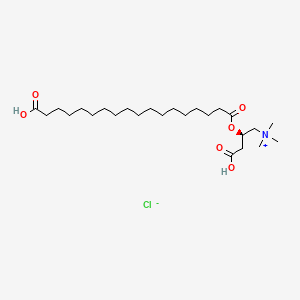
![(3S)-3-hexyl-4-[(2R)-2-tri(propan-2-yl)silyloxytridecyl]oxetan-2-one](/img/structure/B15352356.png)
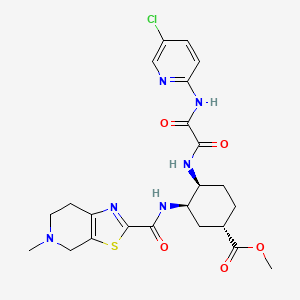
![2-[(3-Bromophenyl)methylene]hydrazinecarbothioamide; Benzaldehyde, m-bromo-, thiosemicarbazone; [(3-Bromophenyl)methylideneamino]thiourea](/img/structure/B15352373.png)
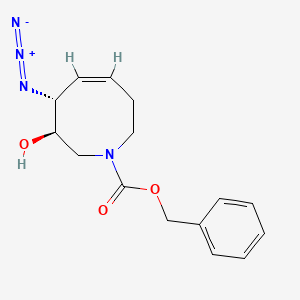
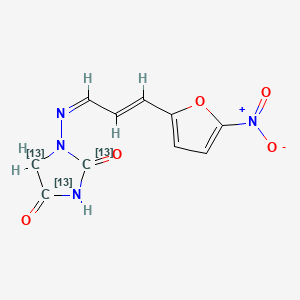
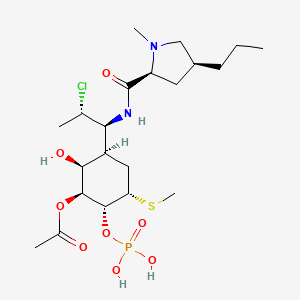

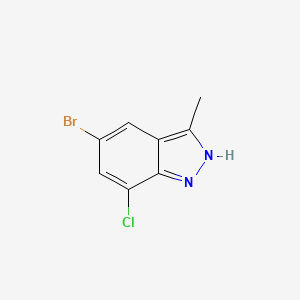
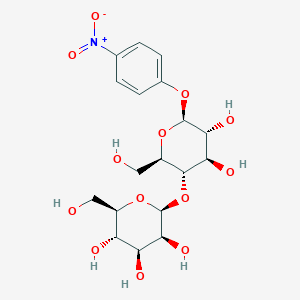
![4-bromo-N-[1-(dimethylamino)ethylidene]benzamide](/img/structure/B15352446.png)
![3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene](/img/structure/B15352454.png)
